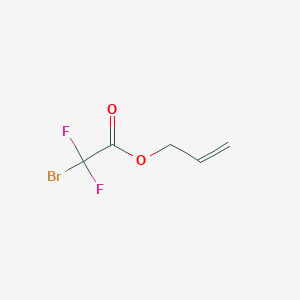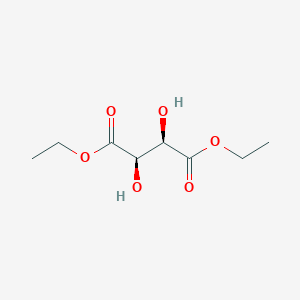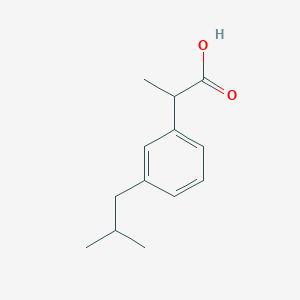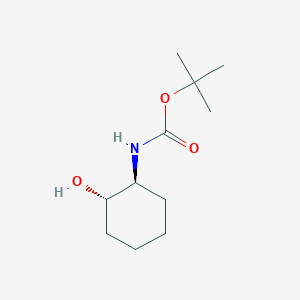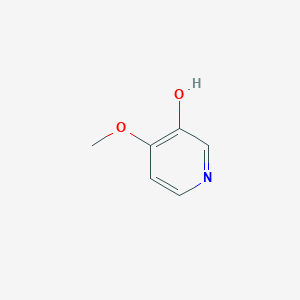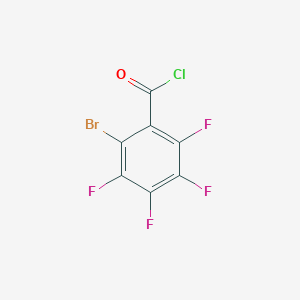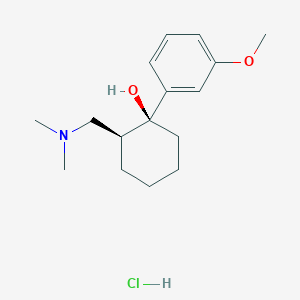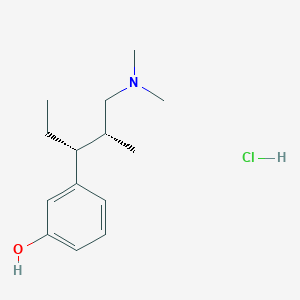
3-Aminocyclohexanol
Overview
Description
3-Aminocyclohexanol is an organic compound with the molecular formula C6H13NO It is a derivative of cyclohexanol, where an amino group is substituted at the third position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminocyclohexanol can be synthesized through several methods. One common approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The β-enaminoketones are prepared by condensing 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. The resulting β-enaminoketones are then reduced using sodium in tetrahydrofuran-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of amino-cyclohexane-2-enone in the presence of ethanol and sodium hydroxide. This method allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form cyclohexylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitroso-3-aminocyclohexanol, Nitro-3-aminocyclohexanol.
Reduction: Cyclohexylamine.
Substitution: 3-Halocyclohexanol derivatives.
Scientific Research Applications
3-Aminocyclohexanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminocyclohexanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other proteins. For example, as a chiral building block, it can influence the stereochemistry of the resulting compounds, thereby affecting their biological activity .
Comparison with Similar Compounds
4-Aminocyclohexanol: Similar in structure but with the amino group at the fourth position.
2-Aminocyclohexanol: The amino group is at the second position, leading to different chemical properties and reactivity.
Uniqueness: 3-Aminocyclohexanol is unique due to its specific placement of the amino group, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and the production of chiral pharmaceuticals .
Properties
IUPAC Name |
3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902517 | |
| Record name | NoName_3027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-39-1 | |
| Record name | 3-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways to synthesize 3-Aminocyclohexanol?
A1: Several methods exist for synthesizing this compound:
- Reduction of β-Enaminoketones: β-enaminoketones derived from 1,3-cyclohexanediones can be reduced using sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols. []
- Reduction of Enaminones: Similar to the previous method, enaminones derived from cyclohexane-1,3-dione can be reduced to their corresponding 3-aminocyclohexanols. Interestingly, the reduction of the N-unsubstituted derivative primarily yields the trans-isomer. []
Q2: Can you elaborate on the stereochemistry of this compound and the methods for separating its enantiomers?
A2: this compound exists as four stereoisomers due to the two chiral centers in its cyclohexane ring. These isomers include (1R,3R), (1S,3S), (1R,3S), and (1S,3R) configurations.
- Diastereoisomeric Salt Formation: Reacting a cis/trans racemic mixture of this compound with (R)-mandelic acid allows the isolation of a single enantiomer, (1S,3S)-3-aminocyclohexanol (R)-mandelate. This salt can be further processed using ion-exchange chromatography to obtain the free amine, (1S,3S)-3-aminocyclohexanol. []
- Enzyme-Catalyzed Kinetic Resolution: Lipase-catalyzed enantioselective acylation in organic media can be utilized for the resolution of N-protected cis- and trans-3-aminocyclohexanols. [, , ]
Q3: How does the conformation of this compound derivatives change depending on the solvent?
A3: NMR spectroscopic studies on highly substituted 1,3-cyclohexanediol and this compound derivatives reveal interesting conformational behavior:
- Aprotic Solvents: In aprotic solvents, the cis isomers predominantly adopt bisaxial (cis-1-sc-sc) or trisaxial (cis-2-sc-sc) conformations. These conformations are stabilized by intramolecular hydrogen bonds. []
- Protic Solvents: In protic solvents, the dominant conformations shift to the inverted chair forms, designated as cis-1-ap-ap and cis-2-ap-ap. []
Q4: What insights do CNDO/2 calculations provide regarding the intramolecular hydrogen bonds in cis-3-aminocyclohexanol?
A4: CNDO/2 (Complete Neglect of Differential Overlap) calculations offer valuable predictions about the characteristics of intramolecular hydrogen bonds in cis-cyclohexane-1,3-diol and cis-3-aminocyclohexanol. These calculations can estimate the hydroxy stretching frequency and intensity associated with the hydrogen bonds, providing insights into the strength and nature of these interactions. []
Q5: Has this compound been used in designing linkers for drug delivery systems?
A5: Yes, the Grob fragmentation, a well-known reaction mechanism in synthetic chemistry, has been explored for its potential in designing "self-immolative" linkers for controlled drug release.
- This compound Scaffold: Research has identified the this compound scaffold as a suitable candidate for the Grob fragmentation reaction under biological conditions. []
- Crizotinib Prodrug: This methodology has been employed in developing a prodrug for Crizotinib, a medication used in treating metastatic lung cancer. The prodrug remains stable until the Grob fragmentation pathway is activated (by removing the amine protecting group of the this compound derivative), leading to controlled release of the active drug. []
Q6: Are there any known applications of this compound derivatives in medicinal chemistry?
A6: Yes, derivatives of this compound have shown potential as enzyme inhibitors:
- Adenosine Deaminase Inhibitors: trans-3-(6-Substituted-9-purinyl)cyclohexanols were synthesized and investigated for their ability to inhibit adenosine deaminase. The study revealed that compounds containing a 6-amino group exhibited inhibitory activity. Interestingly, the presence or orientation (cis or trans) of the 3′-hydroxyl group did not significantly influence the binding to the enzyme. []
Q7: What is known about the metabolism of cyclohexylamine in different species, and how does it relate to this compound?
A7: Research on the metabolism of cyclohexylamine, a compound structurally similar to this compound, provides insights into potential metabolic pathways:
- Species Differences: The metabolism of cyclohexylamine exhibits variations among different species.
- Rats: Primarily metabolize cyclohexylamine via hydroxylation of the cyclohexane ring, leading to the formation of various aminocyclohexanol isomers, including trans-3-aminocyclohexanol, cis-4-aminocyclohexanol, trans-4-aminocyclohexanol, and cis-3-aminocyclohexanol. []
- Humans: Deamination appears to be the main metabolic pathway, yielding cyclohexanol and trans-cyclohexane-1,2-diol. []
- Guinea Pigs & Rabbits: Utilize both ring hydroxylation and deamination. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


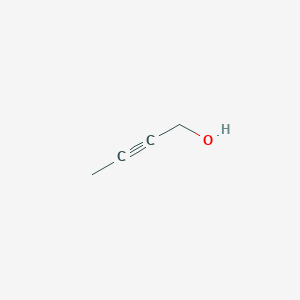

![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)
